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fluorophenyl)ethanamine

CAS No.: 515137-48-1

Cat. No.: B1591980
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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2-(3-
fluorophenyl)ethanamine, a fluorinated phenethylamine derivative. Given the limited specific
research on this particular isomer, this document synthesizes foundational chemical principles
with field-proven methodologies for its synthesis and analysis. By leveraging data from
structurally related compounds, this guide aims to serve as a foundational resource, enabling
researchers to confidently work with and explore the potential of this molecule.

Chemical Identity and Properties

N-Methyl-2-(3-fluorophenyl)ethanamine is a substituted phenethylamine characterized by a
fluorine atom at the meta position of the phenyl ring and a methyl group on the terminal amine.

Core ldentifiers
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Identifier Value Source
CAS Number 515137-48-1 [1112113114115]
Molecular Formula CoH12FN [1][3]

IUPAC Name

2-(3-fluorophenyl)-N-

methylethanamine

[2]

Synonyms

Benzeneethanamine, 3-fluoro-
N-methyl-

[3]

Physicochemical Properties

The following table outlines key physical and chemical properties. It is important to note that

publicly available, experimentally verified data for this specific compound is scarce. The data

presented here is sourced from chemical suppliers and should be confirmed through laboratory

analysis.

Property Value Source
Molecular Weight 153.20 g/mol [11[3]
Boiling Point ~200.96 °C at 760 mmHg [3]
Density ~1.009 g/cm?3 [3]
Flash Point ~75.34 °C [3]
Refractive Index ~1.492 [3]
Storage 2-8°C [3]

Synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine

The synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine typically involves the N-methylation

of its primary amine precursor, 2-(3-fluorophenyl)ethanamine. Two robust and widely applicable

methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

Synthetic Pathways Overview
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Caption: Key synthetic routes to N-Methyl-2-(3-fluorophenyl)ethanamine.

Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary
and secondary amines, utilizing an excess of formic acid and formaldehyde. A key advantage
of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary
ammonium salts.[6][7][8]

Causality: The reaction proceeds through the formation of an iminium ion from the amine and
formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the
methylated amine and carbon dioxide. The irreversibility of the reaction is driven by the loss of
CO2 gas.[7]

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 1.0 equivalent of 2-(3-fluorophenyl)ethanamine with 1.8 equivalents of formic
acid.

o Reagent Addition: Slowly add 1.1 equivalents of a 37% aqueous formaldehyde solution to
the stirred mixture. Note that this addition can be exothermic.
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o Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature
for 12-18 hours.

e Monitoring: The progress of the reaction can be monitored by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

o Work-up: After completion, cool the mixture to room temperature. Carefully basify the
solution with a concentrated sodium hydroxide or potassium hydroxide solution until the pH
is greater than 10.

o Extraction: Extract the product with an organic solvent such as diethyl ether or
dichloromethane (3x the volume of the aqueous layer).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium
sulfate, filter, and concentrate under reduced pressure. The crude product can then be
purified by column chromatography or distillation.[6]

Experimental Protocol: Reductive Amination

Reductive amination is another versatile method for amine alkylation. This process involves the
reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine or
iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Causality: This method offers a high degree of control and can be performed under milder
conditions than the Eschweiler-Clarke reaction. A variety of reducing agents can be employed,
with sodium borohydride being a common and effective choice.[9]

Step-by-Step Methodology:

e Reaction Setup: Dissolve 1.0 equivalent of 2-(3-fluorophenyl)ethanamine in a suitable
solvent such as methanol or ethanol in a round-bottom flask.

e Imine Formation: Add 1.1 equivalents of a 37% aqueous formaldehyde solution to the flask
and stir the mixture at room temperature for 1-2 hours to allow for the formation of the
iminium ion intermediate.
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e Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add 1.5
equivalents of sodium borohydride (NaBHa).

o Reaction Conditions: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for an additional 4-6 hours.

e Quenching: Carefully quench the reaction by the slow addition of water.

o Work-up and Extraction: Remove the organic solvent under reduced pressure. Add water to
the residue and extract the product with an organic solvent like ethyl acetate (3x).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate. The final product can be purified via column chromatography.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of the
synthesized N-Methyl-2-(3-fluorophenyl)ethanamine. Gas chromatography-mass
spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary
techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile
compounds. For phenethylamines, electron ionization (EI) mass spectrometry typically yields
characteristic fragmentation patterns.

Expected Fragmentation Pathway:

The mass spectrum of N-Methyl-2-(3-fluorophenyl)ethanamine is expected to be dominated
by fragments arising from a-cleavage (cleavage of the bond between the carbon adjacent to
the nitrogen and the benzylic carbon) and benzylic cleavage.
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Caption: Predicted electron ionization fragmentation of N-Methyl-2-(3-
fluorophenyl)ethanamine.

o 0-Cleavage: This is a characteristic fragmentation for amines and is expected to produce a
stable iminium cation. For N-Methyl-2-(3-fluorophenyl)ethanamine, this would result in a
fragment with a mass-to-charge ratio (m/z) of 44, corresponding to [CH2=NHCHs]*.

» [3-Cleavage (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the
adjacent carbon is also highly probable, leading to the formation of a fluorotropylium cation
at m/z 109. This is often a prominent peak in the mass spectra of phenethylamines.[10][11]

General GC-MS Protocol Outline:

o Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like
methanol or ethyl acetate.

« Injection: Inject a 1 pL aliquot into the GC-MS system.

» Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a
suitable temperature program to separate the analyte from any impurities.

e Mass Spectrometry: Acquire mass spectra in the electron ionization (El) mode, typically at 70
eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectroscopy are indispensable for the structural elucidation of the molecule.
While specific spectral data for N-Methyl-2-(3-fluorophenyl)ethanamine is not readily
available in the literature, the expected chemical shifts and coupling patterns can be predicted
based on its structure and data from analogous compounds.

Expected *H NMR Resonances:

o Aromatic Protons (Ar-H): A complex multiplet pattern in the range of  6.8-7.4 ppm,
characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will induce further
splitting of the aromatic signals.

o Ethyl Chain Protons (-CHz2-CHz-): Two multiplets, likely in the range of & 2.7-3.0 ppm.
e N-Methyl Protons (N-CHs): A singlet around & 2.4 ppm.

» Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on
concentration and solvent.

Expected *C NMR Resonances:

e Aromatic Carbons: Multiple signals in the aromatic region (& 110-165 ppm). The carbon
directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

» Ethyl Chain Carbons: Two signals in the aliphatic region (& 30-60 ppm).
e N-Methyl Carbon: A signal around & 30-35 ppm.

Research Context and Potential Applications

While N-Methyl-2-(3-fluorophenyl)ethanamine itself is not extensively studied, its structural
class—fluorinated phenethylamines—is of significant interest in medicinal chemistry and
pharmacology.

The "Magic" of Fluorine:

The introduction of fluorine into a molecule can profoundly alter its biological properties.[12][13]
Fluorine's high electronegativity and small size can:
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» Modulate pKa: Affecting the basicity of the amine and thus its ionization state at physiological
pH.

» Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites
of metabolic oxidation, potentially increasing the compound's half-life.

» Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological
targets, such as hydrogen bonding or dipole-dipole interactions.[14]

« Alter Lipophilicity: This can influence the compound's ability to cross the blood-brain barrier
and other biological membranes.

Potential Research Areas:

Derivatives of fluorinated phenethylamines are explored for their psychoactive properties and
their interactions with monoamine neurotransmitter systems.[12][13] As such, N-Methyl-2-(3-
fluorophenyl)ethanamine could serve as:

e A synthetic intermediate for more complex pharmaceutical agents.[1][3]

e Aresearch tool for probing the structure-activity relationships of monoamine transporter
inhibitors or receptor ligands.

» A candidate for library synthesis in drug discovery programs targeting the central nervous
system.

Safety Information

Limited safety information is available for N-Methyl-2-(3-fluorophenyl)ethanamine. As an
organic amine, it should be handled with care, assuming it may be irritating to the skin, eyes,
and respiratory tract.[1] Standard laboratory safety practices, including the use of personal
protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should
be performed in a well-ventilated fume hood.

Conclusion

N-Methyl-2-(3-fluorophenyl)ethanamine represents a valuable, yet under-explored, chemical
entity. This guide provides a robust framework for its synthesis and characterization, drawing
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upon established chemical principles and methodologies for analogous compounds. By
understanding its fundamental properties and the means of its preparation and analysis,
researchers are well-equipped to further investigate its potential in various scientific domains,
from medicinal chemistry to materials science.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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